molecular formula C16H34N4O7 B605880 Azido-PEG7-amine CAS No. 1333154-77-0

Azido-PEG7-amine

Cat. No.: B605880
CAS No.: 1333154-77-0
M. Wt: 394.46 g/mol
InChI Key: VZKXLNRXAFTBOW-UHFFFAOYSA-N
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Description

Azido-PEG7-amine is a compound that consists of an amino group (NH2) and an azide group (N3) connected by a seven-unit polyethylene glycol (PEG) chain. This compound is widely used in the field of click chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The azide group enables the compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Mechanism of Action

Target of Action

Azido-PEG7-amine is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the molecules that it is designed to link together. These can include antibodies, drugs, and other bioactive molecules .

Mode of Action

This compound contains an azide group and an amine group . The azide group enables click chemistry with alkyne, BCN, DBCO to form a stable triazole linkage . The amine group is reactive with NHS active ester . This allows this compound to form strong covalent bonds with the molecules it is linking, ensuring the stability of the final product .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the click chemistry reaction . This reaction, which involves the azide group of this compound and an alkyne group on another molecule, results in the formation of a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for use in the synthesis of complex bioconjugates .

Pharmacokinetics

This compound is a polyethylene glycol (PEG) based compound . PEGylation, or the addition of PEG chains to molecules, is a common strategy used to improve the pharmacokinetic properties of bioactive molecules . PEGylation can increase solubility, reduce immunogenicity, and increase the hydrodynamic volume of the target molecule . These properties can enhance the bioavailability and stability of the linked molecules .

Result of Action

The result of this compound’s action is the formation of a stable, covalent bond between the molecules it is designed to link . This can result in the creation of ADCs or PROTACs with enhanced properties, such as increased stability, solubility, and reduced immunogenicity .

Action Environment

The action of this compound is influenced by several environmental factors. The click chemistry reaction it participates in requires specific conditions, such as the presence of a copper (I) or ruthenium catalyst . Additionally, the stability and efficacy of the final product can be influenced by factors such as temperature and pH .

Preparation Methods

Azido-PEG7-amine can be synthesized through various synthetic routes. One common method involves the reaction of a PEG chain with an azide-containing reagent. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The resulting product is then purified through techniques such as column chromatography to obtain the desired compound with high purity .

In industrial production, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Azido-PEG7-amine undergoes several types of chemical reactions, including:

The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKXLNRXAFTBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333154-77-0
Record name alpha-Amino-omega-azido octa(ethylene glycol)
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